5-Bromo-2-hydroxy-4-methylbenzaldehyde

Description

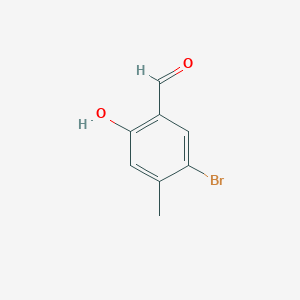

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-8(11)6(4-10)3-7(5)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAZOMOZUCOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-hydroxy-4-methylbenzaldehyde chemical properties

[1][2][3]

Executive Summary

5-Bromo-2-hydroxy-4-methylbenzaldehyde (CAS 311318-63-5) is a highly functionalized aromatic building block characterized by the coexistence of electrophilic (aldehyde), nucleophilic (hydroxyl), and chemically labile (bromide) sites.[1] It serves as a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and as a chelating scaffold for transition metal catalysis. This guide details its synthesis, reactivity, and application in modern medicinal chemistry, distinguishing it from its non-methylated analogs.

Molecular Architecture & Physicochemical Profile

The molecule features a trisubstituted benzene ring. The ortho-positioning of the hydroxyl and aldehyde groups facilitates strong intramolecular hydrogen bonding, stabilizing the molecule and influencing its solubility and reactivity profiles.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 311318-63-5 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| SMILES | Cc1cc(Br)c(cc1O)C=O[2][3][4] |

| Key Functional Groups | Phenolic -OH (C2), Aldehyde -CHO (C1), Aryl Bromide -Br (C5) |

Predicted Physicochemical Properties

Note: Experimental values for this specific isomer are sparse in public literature; values below are derived from validated structure-activity relationship (SAR) models and analogous salicylaldehyde derivatives.

| Property | Value / Range | Implications |

| LogP (Octanol/Water) | ~2.6 – 2.9 | Moderate lipophilicity; suitable for membrane permeability in drug design. |

| pKa (Phenolic OH) | ~7.5 – 8.0 | More acidic than phenol (pKa 10) due to the electron-withdrawing aldehyde and bromine. |

| Hydrogen Bond Donor | 1 | The phenolic proton is available for H-bonding or metal chelation. |

| Melting Point | 105°C – 115°C (Est.) | Solid at room temperature; typically purified via recrystallization from ethanol/water. |

Synthetic Pathways[7][8]

The synthesis of this compound can be approached via two primary strategies: Direct Bromination (Electrophilic Aromatic Substitution) or Formylation of a pre-brominated phenol.

Method A: Direct Bromination (The Regioselective Route)

This method utilizes the strong ortho/para directing effect of the hydroxyl group to install the bromine atom.

-

Precursor: 4-Methylsalicylaldehyde (2-hydroxy-4-methylbenzaldehyde).

-

Reagent: Bromine (Br₂) in Glacial Acetic Acid or N-Bromosuccinimide (NBS).

-

Mechanism: The C5 position is para to the activating hydroxyl group and ortho to the methyl group. The C3 position is sterically hindered by the adjacent hydroxyl and methyl groups, making C5 the kinetically and thermodynamically favored site.

Method B: Formylation of 4-Bromo-3-methylphenol (The Patent Route)

This method, cited in recent JAK inhibitor patent literature [1], builds the aldehyde onto an existing bromophenol scaffold.

-

Reagents: Paraformaldehyde, Magnesium Chloride (MgCl₂), Triethylamine (TEA).

-

Reaction Type: Duff Reaction (Magnesium-mediated formylation).

-

Advantage: Avoids over-bromination side products; typically higher regiochemical purity.

Synthesis Logic Diagram

The following diagram illustrates the competing directing effects and the logic behind the two synthetic routes.

Caption: Comparative synthetic routes. Method A relies on electronic directing effects, while Method B (Duff reaction) utilizes magnesium coordination to direct formylation ortho to the phenol.

Experimental Protocols

Protocol 1: Magnesium-Mediated Formylation (High Purity)

Adapted from WO2022133420A1 [1].

Reagents:

-

4-Bromo-3-methylphenol (1.0 eq)[5]

-

Paraformaldehyde (5.0 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Magnesium Chloride (MgCl₂) (1.5 eq)[5]

-

Acetonitrile (MeCN) (Solvent)

Step-by-Step:

-

Setup: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 4-bromo-3-methylphenol in anhydrous MeCN.

-

Activation: Add TEA and MgCl₂. The magnesium ion coordinates with the phenolic oxygen, increasing the electron density at the ortho position.

-

Addition: Add paraformaldehyde in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Quench: Cool to room temperature. Quench with 1N HCl to break the magnesium complex and protonate the phenol.

-

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

Protocol 2: Schiff Base Formation (Derivatization)

Standard procedure for salicylaldehyde derivatives.

Reagents:

-

This compound (1.0 eq)

-

Primary Amine (e.g., Aniline derivative) (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

-

Dissolve the aldehyde in absolute ethanol.

-

Add the primary amine slowly with stirring.

-

Add catalytic acetic acid.

-

Reflux for 2–4 hours. A color change (often yellow/orange) indicates imine formation.

-

Cool to 0°C. The Schiff base typically precipitates. Filter and wash with cold ethanol.

Reactivity & Functionalization

The molecule's utility stems from its ability to undergo orthogonal reactions at three distinct sites.

The Aldehyde (C1)

-

Schiff Base Formation: Condensation with amines yields azomethines (-C=N-), widely used as ligands for Cu(II) and Zn(II) complexes. The ortho-hydroxyl group allows for tridentate (ONO) coordination if the amine also contains a donor group [2].

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to extend the carbon chain.

The Aryl Bromide (C5)

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts allows for the extension of the aromatic system, critical for building biaryl drug scaffolds [3].

-

Lithiation: Halogen-metal exchange (using n-BuLi) generates an aryl lithium species, which can react with diverse electrophiles.

The Phenolic Hydroxyl (C2)

-

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) protects the phenol or modifies solubility.

-

Esterification: Reaction with acid chlorides to form prodrug esters.

Reactivity Flowchart

Caption: The trifunctional nature of the molecule allows divergent synthesis toward biological probes and pharmaceutical intermediates.

Pharmaceutical & Catalytic Applications[1][2][9]

Drug Development (Kinase Inhibitors)

The this compound scaffold is a validated intermediate in the synthesis of Janus Kinase (JAK) inhibitors. The aldehyde functionality is often converted into a pyrazole or similar heterocycle, while the bromine atom serves as a handle for attaching solubilizing groups or specificity-determining moieties.

-

Mechanism: The resulting inhibitors modulate the JAK-STAT pathway, treating autoimmune diseases like rheumatoid arthritis [1].

Coordination Chemistry

Derivatives of this molecule act as "privileged ligands" (Salen-type). The 4-methyl group exerts a weak electron-donating effect (+I), which increases the electron density on the phenolate oxygen compared to the non-methylated analog.

-

Impact: This fine-tunes the Lewis basicity of the metal center in catalytic complexes, potentially enhancing turnover rates in oxidation reactions.

Handling & Safety Data

-

Hazard Classification: GHS07 (Irritant).

-

Signal Word: Warning.

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde is susceptible to autoxidation to the corresponding benzoic acid upon prolonged exposure to air.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

Google Patents. Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof. WO2022133420A1. (Accessed 2026).[7] Link

-

BenchChem. Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5-hydroxybenzaldehyde. (Application Note). Link

-

Organic Syntheses. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. (General Methodology Reference). Link

-

PubChem. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (Analogous Structure Data). CID 616068. Link

Sources

- 1. 2973-80-0|2-Bromo-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. CID 97318 | C10H13N5O5 | CID 97318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-, (1S-cis)- [webbook.nist.gov]

- 4. Diethyl ether anhydrous, ACS reagent, = 99.0 , BHT 1ppm inhibitor 60-29-7 [sigmaaldrich.com]

- 5. WO2022133420A1 - Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof - Google Patents [patents.google.com]

- 6. 4-Bromo-2-hydroxy-5-methylbenzaldehyde | 1427373-22-5 | Benchchem [benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

5-Bromo-2-hydroxy-4-methylbenzaldehyde CAS number 311318-63-5

The following technical guide provides an in-depth analysis of 5-Bromo-2-hydroxy-4-methylbenzaldehyde , structured for researchers in medicinal chemistry and drug development.

CAS Number: 311318-63-5 Synonyms: 5-Bromo-4-methylsalicylaldehyde; 2-Hydroxy-4-methyl-5-bromobenzaldehyde Molecular Formula: C₈H₇BrO₂ Molecular Weight: 215.04 g/mol

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), This compound serves as a high-value pharmacophore scaffold. Unlike generic salicylaldehydes, this tri-substituted benzene offers a unique "ortho-para" substitution pattern that enables orthogonal functionalization.

Its core value lies in its dual reactivity:

-

The Aldehyde/Phenol Pair: A classic handle for Schiff base formation, heterocycle construction (e.g., coumarins, benzofurans), and reversible covalent bonding (targeted protein degradation).

-

The C5-Bromine Handle: A sterically accessible site for Suzuki-Miyaura cross-coupling, allowing the extension of the scaffold into biaryl systems critical for kinase inhibitors (e.g., JAK, EGFR).

This guide synthesizes the chemical behavior, synthesis pathways, and handling protocols required to utilize this compound effectively in high-throughput synthesis.

Chemical Profile & Physiochemical Properties[1]

| Property | Specification | Mechanistic Insight |

| Appearance | Pale yellow to off-white solid | Coloration arises from the n→π* transition of the carbonyl, often intensified by trace oxidation products (quinones) if stored improperly. |

| Solubility | DMSO, DMF, DCM, MeOH | The intramolecular Hydrogen Bond (O-H···O=C) reduces polarity slightly, enhancing solubility in chlorinated solvents compared to non-formylated phenols. |

| Acidity (pKa) | ~7.5 - 8.5 (Phenolic OH) | The para-bromo group exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide anion and increasing acidity relative to 4-methylsalicylaldehyde. |

| Stability | Air/Light Sensitive | The aldehyde is prone to aerobic oxidation to the carboxylic acid (5-bromo-2-hydroxy-4-methylbenzoic acid). Store under inert atmosphere at -20°C. |

Synthetic Pathways: "De Novo" vs. "Late-Stage"

Route A: Regioselective Bromination (Late-Stage Functionalization)

Best for: Rapid laboratory-scale preparation when 4-methylsalicylaldehyde is available.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Regiochemistry Logic:

-

The -OH group (C2) is a strong activator, directing ortho/para (positions 3 and 5).

-

The -CH₃ group (C4) is a weak activator, directing ortho/para (positions 3 and 5).

-

The -CHO group (C1) is a deactivator, directing meta (positions 3 and 5).

-

Consensus: All three groups direct the incoming electrophile to C3 or C5 .

-

Steric Control: C3 is sandwiched between the -OH and -CH₃ groups, making it sterically inaccessible. C5 is the exclusive site of bromination.

-

Route B: Ortho-Formylation (De Novo Construction)

Best for: Industrial scale-up or when starting from phenols.

-

Precursor: 4-Bromo-3-methylphenol.[1]

-

Method: MgCl₂-mediated formylation (Duff-like or Skattebøl conditions).

-

Mechanism: Coordination of Magnesium to the phenoxide oxygen directs the formylating agent (paraformaldehyde) to the ortho position (C2 or C6). With C2 blocked by the methyl group (relative to the phenol), formylation occurs selectively at C6, yielding the target structure.

Figure 1: Divergent synthetic strategies for CAS 311318-63-5. Route A relies on electronic synergy for regiocontrol, while Route B utilizes metal-templating.

Experimental Protocol: Bromination Route

Validated for 10g scale.

Reagents

-

Substrate: 2-Hydroxy-4-methylbenzaldehyde (1.0 equiv)

-

Brominating Agent: Bromine (Br₂) (1.05 equiv) or N-Bromosuccinimide (NBS)

-

Solvent: Glacial Acetic Acid (AcOH) or Chloroform (CHCl₃)

-

Catalyst: Sodium Acetate (NaOAc) (if using Br₂/AcOH to buffer HBr)

Step-by-Step Methodology

-

Dissolution: In a 3-neck round bottom flask equipped with a dropping funnel and drying tube, dissolve 10.0 g (73.5 mmol) of 2-hydroxy-4-methylbenzaldehyde in 100 mL of Glacial Acetic Acid.

-

Note: Heating to 30°C may be required for complete dissolution.

-

-

Buffering: Add 6.6 g (80 mmol) of NaOAc. This prevents the reaction mixture from becoming too acidic, which can degrade the aldehyde or promote side reactions.

-

Addition: Cool the solution to 15°C. Add a solution of Br₂ (12.3 g, 77 mmol) in 20 mL AcOH dropwise over 45 minutes.

-

Critical: Maintain temperature <20°C to prevent bromination of the methyl side-chain (benzylic bromination).

-

-

Monitoring: Monitor by TLC (20% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the slightly less polar product (Rf ~0.65).

-

Note: The Rf difference is small; co-spotting is essential.

-

-

Quench & Isolation: Pour the reaction mixture into 400 mL of ice water. The product will precipitate as a solid.

-

Purification: Filter the solid. Wash with cold water (3 x 50 mL) to remove residual acid. Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors.

A. JAK Kinase Inhibitors (Autoimmune/Oncology)

Recent patent literature (e.g., WO2022133420) highlights the use of this scaffold in synthesizing Boron-containing Pyrazoles .

-

Workflow: The aldehyde is converted to a hydrazone or pyrazole, while the bromine is replaced via Suzuki coupling to attach solubilizing tails or specific binding motifs.

-

Role: The phenol/aldehyde motif often mimics the hinge-binding region of ATP, forming hydrogen bonds with the kinase backbone.

B. Reversible Covalent EGFR Modifiers

The aldehyde group is capable of forming reversible imine bonds with non-catalytic Lysine residues (e.g., K745 in EGFR).[2]

-

Mechanism: The aldehyde reacts with the ε-amino group of Lysine to form a Schiff base.

-

Advantage: Unlike irreversible acrylamide inhibitors (which target Cysteine), aldehyde-based inhibitors offer a tunable residence time, potentially reducing off-target toxicity.

Figure 2: Functionalization map demonstrating the scaffold's utility in divergent synthesis.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precaution: The compound is a potent lachrymator (tear-inducing) and skin irritant due to the aldehyde and phenol functionalities. Always handle in a fume hood.

-

Storage: Store under Nitrogen at 2-8°C. The aldehyde is susceptible to oxidation; if the solid turns dark brown, recrystallize before use.

References

-

Synthesis of this compound (Patent WO2022133420A1): Boron containing pyrazole compounds, compositions comprising them, methods and uses thereof. (2022). Describes the MgCl₂-mediated formylation route.

-

Applications in EGFR Modification (Patent WO2023070114A2): Reversible lysine covalent modifiers of EGFR and uses thereof. (2023). Details the use of the aldehyde for reversible covalent bonding.

-

Regioselective Bromination Logic: Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. (2007). Discusses the directing effects in the bromination of 5-methylsalicylaldehyde analogs.

-

General Reactivity of Bromosalicylaldehydes: Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (2022). Provides physiochemical context for the 5-bromo isomer.

Sources

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-hydroxy-4-methylbenzaldehyde Derivatives: A Guide for Antimicrobial and Antifungal Research

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new therapeutic agents.[1] Pathogenic bacteria and fungi are rapidly evolving mechanisms to evade the effects of existing drugs, posing a significant threat to global public health.[1] In this context, substituted salicylaldehydes have emerged as a promising class of compounds with potent antibacterial and antifungal properties.[2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and potential applications of derivatives of 5-Bromo-2-hydroxy-4-methylbenzaldehyde, a particularly interesting scaffold in this chemical family.

The core structure, a brominated and methylated salicylaldehyde, offers a unique combination of electronic and steric properties that can be systematically modified to enhance antimicrobial and antifungal efficacy. This guide will detail the synthetic pathways to create a library of derivatives, followed by robust, step-by-step protocols for assessing their biological activity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

I. Synthesis of this compound Derivatives

The primary route for generating a diverse library of derivatives from the parent aldehyde is through the formation of Schiff bases. Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone.[6] This reaction is a cornerstone of medicinal chemistry due to its simplicity and the vast array of commercially available primary amines, allowing for extensive structure-activity relationship (SAR) studies.[6]

General Protocol for Schiff Base Synthesis

This protocol outlines a general method for the synthesis of Schiff base derivatives of this compound.[7][8]

Materials:

-

This compound

-

Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

-

Dessicator with a drying agent (e.g., anhydrous CaCl₂)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 1.0 mmol of the desired primary amine in 20 mL of absolute ethanol.

-

Reaction Mixture: Add the amine solution to the aldehyde solution while stirring continuously. Add a few drops of glacial acetic acid to catalyze the reaction.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-8 hours.[8] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry the purified product in a desiccator.[8]

Rationale for Experimental Choices:

-

Solvent: Ethanol and methanol are excellent solvents for both the aldehyde and most primary amines, and their boiling points are suitable for reflux conditions.

-

Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the primary amine.

-

Reflux: Heating the reaction provides the necessary activation energy to drive the condensation reaction to completion.

Caption: General workflow for the synthesis of Schiff base derivatives.

II. Protocols for Antimicrobial and Antifungal Activity Evaluation

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols are standard, validated methods for determining the antimicrobial and antifungal efficacy of novel compounds.

A. Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary screening technique to qualitatively assess the antimicrobial and antifungal activity of test compounds.[1][9]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the organism to the compound.[9]

Materials:

-

Synthesized this compound derivatives

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Standard antibiotic (e.g., Ciprofloxacin for bacteria) and antifungal (e.g., Amphotericin B for fungi) as positive controls

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA) for bacteria[10]

-

Potato Dextrose Agar (PDA) or RPMI-1640 agar for fungi[11][12]

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard suspension.[13] For fungi, spore suspensions are prepared and their concentration is adjusted.

-

Seeding the Plates: Uniformly spread the prepared inoculum over the entire surface of the solidified agar plates.

-

Well Preparation: Using a sterile cork borer, create uniform wells in the seeded agar plates.[1][8]

-

Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in DMSO) into the designated wells.[1] Also, add the positive and negative (DMSO) controls to their respective wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) at room temperature to permit the diffusion of the compounds into the agar.[9]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28-35°C for 48-72 hours for fungi).[8][11]

-

Measurement: After incubation, measure the diameter of the zone of inhibition in millimeters.

Rationale for Experimental Choices:

-

Standardized Inoculum: Using a standardized inoculum ensures the reproducibility of the results.

-

Controls: The inclusion of positive and negative controls validates the experimental setup. The positive control confirms the susceptibility of the test organism, while the negative control ensures that the solvent has no antimicrobial activity.

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[13]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The lowest concentration of the compound that prevents visible growth is the MIC.

Materials:

-

Synthesized derivatives and control agents

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria[15]

-

RPMI-1640 medium for fungi[11]

-

Bacterial and fungal strains

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Multichannel pipette

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.[13]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the final required concentration for testing.[13]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[13] Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration.[13]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Rationale for Experimental Choices:

-

Standardized Methodologies: Following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) ensures the accuracy and comparability of results.[11][13][14][16]

-

Quantitative Data: The broth microdilution method provides a quantitative MIC value, which is more informative than the qualitative data from the agar well diffusion assay.[13]

Caption: Workflow for MIC determination by broth microdilution.

C. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the determination of the MIC, it is often important to ascertain whether a compound is microbistatic (inhibits growth) or microbicidal (kills the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) for bacteria or the Minimum Fungicidal Concentration (MFC) for fungi.

Principle: After the MIC has been determined, a small aliquot from the wells showing no visible growth is subcultured onto a fresh, antibiotic-free agar plate. The plates are then incubated, and the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum is considered the MBC or MFC.

Procedure:

-

Following MIC Determination: Use the microtiter plates from the MIC assay.

-

Subculturing: From each well that shows no visible growth, take a small, fixed volume (e.g., 10 µL) and plate it onto a fresh agar plate.

-

Incubation: Incubate the agar plates under appropriate conditions.

-

MBC/MFC Determination: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the test compound that results in the pre-defined reduction in CFUs.

III. Data Presentation and Interpretation

For clear and concise presentation of results, all quantitative data should be summarized in tables.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

| Compound ID | Derivative Structure | S. aureus MIC | E. coli MIC | C. albicans MIC | A. niger MIC |

| BHMB-01 | Schiff base with Aniline | Value | Value | Value | Value |

| BHMB-02 | Schiff base with p-Chloroaniline | Value | Value | Value | Value |

| BHMB-03 | Schiff base with p-Nitroaniline | Value | Value | Value | Value |

| BHMB-04 | Schiff base with Ethylamine | Value | Value | Value | Value |

| Ciprofloxacin | (Positive Control) | Value | Value | N/A | N/A |

| Amphotericin B | (Positive Control) | N/A | N/A | Value | Value |

Note: "Value" should be replaced with experimentally determined MIC values.

IV. Mechanistic Insights and Structure-Activity Relationships

While the precise mechanism of action of salicylaldehydes is not fully elucidated, it is believed that their antimicrobial activity may involve several factors. The presence of a hydroxyl group ortho to the aldehyde is often crucial for activity.[17][18] It has been suggested that these compounds may disrupt cellular antioxidation systems in fungi.[17][18] Additionally, the lipophilicity of the molecule, influenced by substituents on the aromatic ring, can affect its ability to penetrate microbial cell membranes.

By synthesizing and testing a diverse range of derivatives, researchers can establish clear structure-activity relationships. For instance, the electronic properties of substituents on the amine portion of the Schiff base (electron-donating vs. electron-withdrawing) can significantly impact the overall antimicrobial potency.[19]

V. Conclusion

The protocols and guidelines presented in this document provide a robust framework for the synthesis and evaluation of this compound derivatives as potential antimicrobial and antifungal agents. By systematically applying these methods, researchers can generate high-quality, reproducible data that will contribute to the development of novel therapeutics to combat the growing threat of antimicrobial resistance. The versatility of the Schiff base synthesis allows for the creation of a vast chemical space to explore, offering a promising avenue for the discovery of new and effective drugs.

References

- Broth Microdilution | MI - Microbiology. (n.d.).

- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology.

- CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Inter-American Institute for Cooperation on Agriculture. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- U.S. Food and Drug Administration. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria.

- Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.

- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

- CLSI. (n.d.). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute.

- Elo, H., et al. (2015). Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. PubMed.

- Kumar, A., et al. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies.

- Giannini, M. J. S. M., et al. (2007). THE USE OF STANDARD METHODOLOGY FOR DETERMINATION OF ANTIFUNGAL ACTIVITY OF NATURAL PRODUCTS AGAINST MEDICAL YEASTS CANDIDA SP A.

- Callegan, M., et al. (2002). Evaluation of an Agar Well Diffusion Assay to Validate and Correlate Invitro Efficacy of Topical Antibacterial and Antifungal Preparations with Conventional Susceptibility Techniques. IOVS.

- Wróblewska, J., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

- Medires Publishing. (2024). Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives.

- Amazon AWS. (n.d.). Screening for Antibacterial, Antifungal, and Anti quorum Sensing Activity.

- Jenks, J. D., & Nam, A. S. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. PMC.

- Benchchem. (n.d.). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.

- ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

- IJISET. (2021). A review on synthesis and antimicrobial activity of Schiff bases.

- Benchchem. (n.d.). Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers.

- Kim, J. H. (2026). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.

- International Science Community Association. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases of 2-aminopyridine.

- Kim, J. H., et al. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde.

- MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.

- ResearchGate. (2025). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.

- Pelttari, E., et al. (2011). Substituted Salicylaldehydes as Potential Antimicrobial Drugs: Minimal Inhibitory and Microbicidal Concentrations.

- Kim, J. E., et al. (2016). 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. PubMed.

- Verlag der Zeitschrift für Naturforschung. (n.d.). Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds.

- Baghdad Science Journal. (2025). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Acti.

- Pelttari, E., et al. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. PubMed.

- World Journal of Biology Pharmacy and Health Sciences. (n.d.). A review of compounds derivatives with antimicrobial activities.

- Li, Y., & Zhu, L. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. PMC.

Sources

- 1. botanyjournals.com [botanyjournals.com]

- 2. Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. znaturforsch.com [znaturforsch.com]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijiset.com [ijiset.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 10. pdb.apec.org [pdb.apec.org]

- 11. journals.asm.org [journals.asm.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. protocols.io [protocols.io]

- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 17. researchgate.net [researchgate.net]

- 18. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. isca.me [isca.me]

Troubleshooting & Optimization

Troubleshooting guide for Schiff base condensation with 5-Bromo-2-hydroxy-4-methylbenzaldehyde

Subject: Troubleshooting & Optimization for 5-Bromo-2-hydroxy-4-methylbenzaldehyde Derivatives Ticket ID: SB-5Br-4Me-001 Responder: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

You are working with This compound , a trisubstituted benzaldehyde derivative. Unlike simple benzaldehydes, this compound possesses a specific ortho-hydroxyl group (position 2) relative to the aldehyde (position 1), classifying it as a salicylaldehyde derivative .

Why this matters:

-

Intramolecular Hydrogen Bonding (IMHB): The 2-OH group forms a strong hydrogen bond with the resulting imine nitrogen (O-H···N). This stabilizes the final Schiff base (thermodynamic sink) but can sometimes retard the initial nucleophilic attack due to hydrogen bonding with the aldehyde oxygen prior to reaction.

-

Electronic Push-Pull: The 5-Bromo group (electron-withdrawing) activates the carbonyl carbon, making it more electrophilic. Conversely, the 4-Methyl group (weakly electron-donating) provides slight deactivation. The net result is generally a reactive aldehyde, but one prone to solubility quirks due to the halogen.

This guide addresses the three most common support tickets we receive: Reaction Stalling , "Oiling Out" (Phase Separation) , and Hydrolysis during Purification .

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, ensure your baseline protocol aligns with this validated method.

| Parameter | Recommendation | Rationale |

| Solvent | Absolute Ethanol (or Methanol) | Polar protic solvents stabilize the polar transition states. Absolute grade is critical to drive the equilibrium forward. |

| Stoichiometry | 1:1 (Aldehyde : Amine) | Equimolar ratios prevent difficult separation of unreacted starting materials. |

| Catalyst | Glacial Acetic Acid (2-3 drops per 5 mmol) | Protonates the carbonyl oxygen, increasing electrophilicity for the amine attack. |

| Temperature | Reflux (78-80°C) | Provides necessary activation energy; helps solubilize the brominated aldehyde. |

| Time | 2 - 6 Hours | Monitor via TLC.[1] Extended reflux can lead to degradation or oxidation. |

Step-by-Step Protocol

-

Dissolution: Dissolve 1.0 eq of this compound in minimal hot absolute ethanol.

-

Amine Prep: Dissolve 1.0 eq of primary amine in a separate volume of ethanol.

-

Addition: Add the amine solution to the aldehyde solution slowly.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reaction: Reflux for 3 hours. Monitor TLC (Mobile phase: 20% EtOAc in Hexane).

-

Isolation: Cool to room temperature (RT), then to 0°C. Collect precipitate via vacuum filtration.

Troubleshooting Guide

Issue A: The Reaction is Stalled (TLC shows starting material)

Diagnosis: Schiff base formation is a reversible equilibrium reaction (

Mechanistic Insight: The reaction requires a "Goldilocks" pH (typically pH 4-5).

-

Too Acidic: The amine becomes protonated (

) and loses its nucleophilicity. Reaction stops. -

Too Basic: The carbonyl oxygen is not protonated enough to be attacked effectively. Reaction slows.

Corrective Actions:

-

Water Removal: Add anhydrous MgSO₄ or Molecular Sieves (3Å or 4Å) directly to the reaction flask during reflux to trap water and shift equilibrium to the right (Le Chatelier's principle).

-

Dean-Stark Trap: For larger scales (>5g), switch solvent to Toluene/Ethanol azeotrope and use a Dean-Stark trap to physically remove water.

-

Catalyst Adjustment: If you used strong acid (HCl/H₂SO₄), neutralize and switch to Acetic Acid .

Issue B: The Product "Oils Out" (Liquid Phase Separation)

Diagnosis: This is the most frequent issue with brominated salicylaldehydes. The product forms a separate liquid phase rather than crystallizing because the melting point of the solvated product is lower than the reflux temperature, or impurities are disrupting the crystal lattice.

Corrective Actions:

-

Trituration (The Scratch Method):

-

Cool the oil to 0°C.

-

Add a small amount of cold non-polar solvent (Hexane or Diethyl Ether).

-

Vigorously scratch the side of the flask with a glass rod. The friction creates nucleation sites.

-

-

Solvent Switching:

-

If refluxing in Ethanol, the product might be too soluble. Add water dropwise to the hot solution until slight turbidity appears, then cool slowly.

-

Alternatively, switch to Methanol (lower solubility for these derivatives) for the reaction.

-

-

Seeding: Save a tiny crystal from a previous successful batch (or a similar derivative) and add it to the cooled oil.

Issue C: Hydrolysis During Purification

Diagnosis: You isolated the solid, but after running it through a silica column, you recovered the starting aldehyde.

Mechanistic Insight: Silica gel is acidic and contains bound water. This environment perfectly catalyzes the reverse reaction (Hydrolysis), breaking your imine back into aldehyde and amine.

Corrective Actions:

-

Avoid Chromatography: Recrystallization is superior for Schiff bases. Use Ethanol/CHCl₃ mixtures.

-

Neutralize Silica: If you must column, flush the silica with 1% Triethylamine (TEA) in Hexane before loading your sample to neutralize acidic sites.

-

Rapid Filtration: Do not leave the compound on the column for extended periods.

Visualizing the Mechanism & Workflow

Figure 1: Acid-Catalyzed Mechanism

Understanding this pathway explains why pH control is critical.

Caption: The acid-catalyzed pathway. Note the dashed red line: presence of water and acid drives the reaction backward (Hydrolysis).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow when your yield is low.

Caption: Decision matrix for isolating this compound Schiff bases.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this synthesis? A: Yes. Microwave-assisted synthesis is highly effective for salicylaldehyde derivatives. It often reduces reaction time from hours to minutes (1-5 mins at 150-300W) and can improve yields by rapidly overcoming the activation energy barrier, minimizing solvent usage (Green Chemistry approach) [1].

Q: Why is the color of my product changing? A: Schiff bases of salicylaldehydes are thermochromic and photochromic.

-

Thermochromism: In the solid state, they may exist as the enol-imine (yellow/orange) at room temperature but shift to the keto-amine (red) tautomer upon heating. This is due to proton transfer along the intramolecular hydrogen bond [2].

-

Oxidation: If the color turns dark brown/black, it may indicate oxidation of the phenol or amine. Ensure an inert atmosphere (N₂) if your amine is sensitive.

Q: My NMR shows a broad peak >12 ppm. Is this an impurity? A: Likely not. The phenolic proton (–OH) in salicylaldimines participates in a strong intramolecular hydrogen bond with the imine nitrogen. This shifts the signal downfield (often 12–14 ppm) and broadens it significantly. This is a confirmation of the correct structure, not an impurity [3].

References

-

Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation. Source: International Science Community Association.[3] URL:[Link]

-

Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde. Source: Der Pharma Chemica.[4] URL:[Link]

-

Synthesis and Characterization of Schiff Base Aniline with 5-Bromo-2-Hydroxyl Benzaldehyde. Source: ResearchGate / International Journal of Current Research. URL:[Link]

-

Troubleshooting: Oiling Out in Crystallization. Source: Chemistry LibreTexts. URL:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Bromo-2-hydroxy-4-methylbenzaldehyde in Reactions

Introduction: This technical support guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with the poor solubility of 5-Bromo-2-hydroxy-4-methylbenzaldehyde in their reaction systems. The inherent physicochemical properties of this compound, including strong intermolecular forces, often lead to limited solubility in common organic solvents, which can impede reaction kinetics and overall yield. This document provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, ensuring more efficient and successful synthetic outcomes.

Part 1: Understanding the Core Problem - Physicochemical Properties

This compound is a solid at room temperature with a molecular weight of approximately 215.04 g/mol . Its structure, featuring a hydroxyl group, a bromine atom, and a methyl group on the benzaldehyde core, contributes to its physical properties and reactivity. The presence of the hydroxyl group allows for hydrogen bonding, which, along with other intermolecular forces, contributes to its relatively high melting point and often-low solubility in non-polar solvents.

Part 2: Frequently Asked Questions (FAQs) and Troubleshooting

Q1: In which common solvents is this compound soluble, and what are the limitations?

A1: The solubility of this compound varies across different organic solvents. While comprehensive public data is limited, experimental evidence from various synthetic procedures provides a good starting point.

Table 1: Solubility and Considerations for Common Solvents

| Solvent | General Solubility | Potential Issues & Expert Recommendations |

| Ethanol/Methanol | Often used in reactions like Schiff base formation, sometimes requiring heating for complete dissolution.[1][2] | At elevated temperatures, there's a risk of side reactions such as acetal formation. For sensitive reactions, it's advisable to conduct them at the lowest possible temperature that maintains solubility. |

| Dichloromethane (DCM) | Generally a good solvent for this compound.[3] | DCM is a volatile solvent, which can be advantageous for removal post-reaction but requires a well-controlled setup (e.g., a condenser) to prevent evaporation during reflux. |

| Chloroform | Similar to DCM, it is an effective solvent. | Chloroform is more toxic than DCM and should be handled with appropriate safety precautions in a fume hood. |

| Dimethylformamide (DMF) | Effective, especially for reactions requiring higher temperatures. | Its high boiling point can make it difficult to remove. It is also hygroscopic, so using an anhydrous grade is crucial to prevent water from interfering with the reaction. |

| Acetonitrile | Moderate solubility, often used in Knoevenagel condensations. | Can be a good choice when a polar aprotic solvent is needed, but solubility may be limited at room temperature. |

| Water | Generally, low solubility. | While some reactions, like certain Knoevenagel condensations, can be performed in water, this is often part of a biphasic system or requires a catalyst to proceed efficiently.[4][5] |

Expert Insight: The choice of solvent should not only be based on solubility but also on its compatibility with the reaction conditions and reagents. For instance, while ethanol is a common choice for Schiff base synthesis, if the reaction is sluggish and requires prolonged heating, a non-protic solvent like DCM might be a better alternative to avoid side reactions.

Q2: My reaction is not proceeding to completion, and I observe solid material in the flask. What can I do?

A2: This is a common indication that the reagent is precipitating out of the solution, effectively lowering its concentration and stalling the reaction. Here are some systematic approaches to address this:

If a single solvent is not effective, a co-solvent system can be employed. This involves mixing a "good" solvent (one that provides high solubility) with a "weaker" solvent that may be more suitable for the reaction conditions or product isolation.

Experimental Protocol: Co-Solvent Screening

-

Initial Solubility Test: In small, separate vials, attempt to dissolve a known amount of this compound in a range of solvents to visually assess solubility.

-

Binary Mixture Evaluation: For promising solvents, create binary mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

-

Reaction Monitoring: Run small-scale trials of your reaction in the most promising co-solvent systems and monitor for both continued solubility and reaction progress via techniques like Thin Layer Chromatography (TLC).

Solubility often increases with temperature. However, this must be balanced against the thermal stability of your reactants, products, and any catalysts.

Decision Workflow for Temperature Adjustment

Caption: A logical workflow for deciding on and implementing temperature adjustments.

Trustworthiness: Before scaling up, always run a control experiment at the higher temperature with just the starting material to check for any degradation.

Q3: I am trying to perform a Knoevenagel condensation and facing solubility issues. What are the recommended conditions?

A3: The Knoevenagel condensation is a powerful C-C bond-forming reaction, but the solubility of the aldehyde is key.

Authoritative Grounding: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5] The choice of solvent can significantly influence the reaction rate and yield.[6]

Recommended Protocols:

-

Ethanol with a Basic Catalyst: Many procedures report the use of ethanol as a solvent with a base like piperidine or ammonium bicarbonate as a catalyst.[5] Gentle heating may be required to ensure all the aldehyde dissolves.

-

Solvent-Free or Aqueous Conditions: For a greener approach, some Knoevenagel condensations can be performed with minimal or no solvent, or in water, often with a suitable catalyst.[4][5][7] This can be particularly effective if the product is insoluble in water, as it will precipitate out, driving the reaction forward.

Experimental Workflow: Knoevenagel Condensation

Caption: A generalized experimental workflow for Knoevenagel condensation.

Part 3: Advanced Strategies for Overcoming Poor Solubility

For particularly challenging reactions, more advanced techniques may be necessary.

-

Sonication: Using an ultrasonic bath can help to break down solid particles and increase the rate of dissolution through cavitation. This can be useful for initiating a reaction.

-

Phase-Transfer Catalysis (PTC): If your reaction involves an inorganic salt that is insoluble in the organic solvent, a phase-transfer catalyst can shuttle the anion into the organic phase to react. This is a powerful technique for heterogeneous reactions.

Expertise and Experience: The key to solving solubility problems is methodical experimentation. Start with the simplest solutions—adjusting the solvent and temperature—before moving to more complex techniques. Always consider the downstream effects of your choice, particularly how you will isolate and purify your final product.

References

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC.

- 5-Bromo-2-methoxy-4-methylbenzaldehyde | C9H9BrO2. PubChem.

- Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1). Cheméo.

- 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone. PMC.

- SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

- Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature a.

- Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Medi

- Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. Benchchem.

- Knoevenagel Condensation Doebner Modific

- Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica.

- Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.

- Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.

- 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0. ChemicalBook.

- An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde. Benchchem.

- This compound | 311318-63-5. BLD Pharm.

- 2-Bromo-5-hydroxy-4-methylbenzaldehyde | 57295-31-5. BLD Pharm.

- 5-Bromo-2-hydroxy-4-methyl-benzaldehyde. Santa Cruz Biotechnology.

- SAFETY D

- Application Notes and Protocols: Preparation and Biological Evaluation of Schiff Base Derivatives from 2-Bromo-5- hydroxybenzaldehyde. Benchchem.

- 4-Bromo-2-hydroxy-5-methylbenzaldehyde (CAS 1427373-22-5). Fluorochem.

- Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

- 1. 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. acgpubs.org [acgpubs.org]

Refinement of experimental protocols involving 5-Bromo-2-hydroxy-4-methylbenzaldehyde

Welcome to the Technical Support Center for 5-Bromo-2-hydroxy-4-methylbenzaldehyde .

This guide is structured to address the unique chemical behavior of this tri-substituted benzene derivative. Unlike simple benzaldehydes, the interplay between the ortho-hydroxyl group, the para-methyl group, and the meta-bromo substituent creates specific reactivity profiles that require tailored protocols.

Module 1: Synthesis & Purity Verification

For researchers synthesizing the compound de novo or verifying commercial batches.

Q: I am synthesizing this compound via formylation of 4-bromo-3-methylphenol. Why is my yield consistently low (<40%)?

A: The standard Duff reaction or Reimer-Tiemann conditions often fail due to poor regioselectivity with this substitution pattern. The "Gold Standard" protocol for this specific substrate is the Magnesium-Mediated Ortho-Formylation (see Patent WO2022133420A1).

Troubleshooting Checklist:

-

Magnesium Source: Are you using anhydrous

? The reaction relies on forming a Magnesium-phenoxide intermediate that coordinates the formylating agent (formaldehyde/paraformaldehyde). Moisture destroys this coordination complex. -

Base Choice: Triethylamine (TEA) is critical here. Stronger bases (NaOH) can lead to over-polymerization of the formaldehyde before it reacts with the phenol.

-

Temperature Control: The reaction requires reflux in Acetonitrile (MeCN). If the internal temperature drops below 80°C, the ortho-insertion is kinetically disfavored against oligomerization.

Q: How do I distinguish the product from the starting phenol using NMR?

A: The starting material (4-bromo-3-methylphenol) and the product are structurally similar, but the aldehyde proton provides a distinct handle.

| Feature | Starting Material | Product (this compound) |

| Absent | Singlet, ~9.8 - 10.2 ppm (Distinctive) | |

| Broad singlet, ~5.0-6.0 ppm | Sharp Singlet, ~11.0 - 11.5 ppm (Deshielded by H-bond to C=O) | |

| Aromatic Region | Multi-peak pattern | Two singlets (H-3 and H-6) due to para/meta substitution |

Module 2: The Bromine Handle (Cross-Coupling)

For users utilizing the 5-position for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Q: My Suzuki coupling is stalling at 50% conversion. Is the free phenol poisoning the catalyst?

A: Yes, this is the most common failure mode. The ortho-hydroxyl group can deprotonate and form a phenoxide-Palladium species that is catalytically inactive (off-cycle).

Protocol Refinement (The "Unprotected" Route): If you wish to avoid a protection/deprotection step, you must alter your catalyst system to be robust against phenoxide coordination.

-

Recommended Catalyst:

(High steric bulk prevents phenoxide binding). -

Recommended Base: Potassium Acetate (KOAc) or Potassium Phosphate (

). Avoid Carbonates ( -

Solvent: 1,4-Dioxane (anhydrous).

Visual Troubleshooting: Suzuki Coupling Logic

Caption: Decision tree for optimizing Suzuki coupling of this compound.

Module 3: The Aldehyde Handle (Schiff Bases & Amination)

For users creating ligands or reductive amination products.

Q: I am trying to form a Schiff base, but the product hydrolyzes during isolation. Why?

A: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the starting material, it also makes the resulting imine (Schiff base) prone to hydrolysis because the ortho-OH can catalytically assist in the attack of water on the imine carbon.

Protocol Refinement:

-

Water Removal is Non-Negotiable: You cannot rely on simple equilibrium. Use a Dean-Stark trap (toluene reflux) or activated 4Å Molecular Sieves (ethanol/methanol).

-

Isolation: Do not wash the crude solid with water. Wash with cold ether or hexanes.

-

Reduction: If your end goal is the amine, perform a Reductive Amination immediately. Do not isolate the imine.

-

Reagent: Sodium Borohydride (

) is sufficient. -

Reference: See Patent EP 3 083 608 B1 for a protocol using 2-Aminomethylpyridine and NaBH4.[1]

-

Module 4: Storage & Stability

Q: The compound has turned from pale yellow to dark brown. Is it still usable?

A: The color change indicates oxidation of the phenol to a quinone-like species or oxidation of the aldehyde to the carboxylic acid (5-bromo-2-hydroxy-4-methylbenzoic acid).

-

Test: Run a TLC. If a baseline spot (carboxylic acid) appears, purification is required.

-

Purification: Recrystallization from Ethanol/Water is effective.

-

Prevention: Store under Argon at 2-8°C. The electron-rich nature of the ring (due to the OH and Methyl groups) makes it air-sensitive over long periods.

References

-

Synthesis (Formylation):Boron containing pyrazole compounds... World Intellectual Property Organization, WO2022133420A1, Paragraph [0373]. (Describes Mg-mediated synthesis of this compound).

-

Reactivity (Suzuki Coupling):Reversible lysine covalent modifiers of EGFR... World Intellectual Property Organization, WO2023070114A2.

-

Reactivity (Reductive Amination):Fused bicyclic pyrimidine compounds as inhibitors of... European Patent Office, EP 3 083 608 B1, Paragraph [0302].

-

General Properties (Analog):A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. BenchChem Application Notes. (Provides mechanistic insight into the ortho-OH effect).

Sources

Validation & Comparative

Comparative analysis of 5-Bromo-2-hydroxy-4-methylbenzaldehyde with other substituted benzaldehydes

Substituted benzaldehydes are fundamental building blocks in organic synthesis, crucial for developing pharmaceuticals, agrochemicals, and advanced materials.[1] Their reactivity, centered on the electrophilic aldehyde and the electronically tunable aromatic ring, offers a versatile platform for molecular design.[1] This guide provides an in-depth comparative analysis of 5-Bromo-2-hydroxy-4-methylbenzaldehyde against a curated selection of other substituted benzaldehydes. By examining the interplay of electronic and steric effects, this document aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary for predictable and efficient synthesis.

The Comparative Set: Understanding Substituent Effects

The reactivity of the carbonyl group in benzaldehyde is dictated by the electrophilicity of the carbonyl carbon.[2][3] This electrophilicity is modulated by substituents on the aromatic ring through inductive and resonance effects.[2][4][5] To illustrate these principles, we will compare this compound with the following compounds, chosen to represent a spectrum of electronic influences:

-

Salicylaldehyde (2-Hydroxybenzaldehyde): The parent structure, allowing for the isolation of the effects of the bromo and methyl groups.

-

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Features electron-donating hydroxyl and methoxy groups.[6]

-

4-Nitrobenzaldehyde: Contains a powerful electron-withdrawing nitro group.[7][8][9][10]

-

4-Methylbenzaldehyde: Possesses a simple electron-donating methyl group.

The following diagram illustrates the structures of the compounds under analysis.

Caption: Experimental workflow for comparative reactivity analysis.

Experimental Protocol: Synthesis of a Schiff Base

This protocol provides a detailed methodology for the synthesis of a Schiff base from this compound and aniline, which can be adapted for the other aldehydes for a comparative study.

Materials:

-

This compound (1.0 mmol)

-

Aniline (1.0 mmol)

-

Absolute Ethanol (10 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Beaker with ice-water

Procedure:

-

Dissolution: Dissolve this compound (1.0 mmol) in absolute ethanol (5 mL) in a 50 mL round-bottom flask with magnetic stirring.

-

Amine Addition: In a separate vial, dissolve aniline (1.0 mmol) in absolute ethanol (5 mL) and add it dropwise to the aldehyde solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the flask to room temperature, and then place it in an ice-water bath to facilitate the crystallization of the Schiff base product.

-

Isolation: Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product in a vacuum oven. Characterize the purified Schiff base by determining its melting point and acquiring IR and NMR spectra.

Applications in Drug Development and Material Science

The choice of substituted benzaldehyde is critical in directing the properties and applications of the final product.

-

This compound: The bromine atom provides a site for further functionalization via cross-coupling reactions, making it a valuable intermediate in the synthesis of complex pharmaceutical agents. [11]The bromo-salicylaldehyde core is also integral to the formation of Schiff base ligands for catalysis. [12]* Vanillin and Salicylaldehyde: Their phenolic hydroxyl groups offer antioxidant properties and are often incorporated into flavorings, fragrances, and pharmaceuticals. [6]Salicylaldehyde is a key precursor for coumarin synthesis. [13][14]* 4-Nitrobenzaldehyde: The nitro group can be readily reduced to an amine, providing a handle for constructing a wide variety of heterocyclic compounds and dyes. [7]It is a common starting material for synthesizing ligands and compounds with potential antimicrobial and anticancer activities. [15][16][17]* 4-Methylbenzaldehyde: Its relative simplicity and lower reactivity make it a useful starting material in syntheses where selectivity is required, preventing unwanted side reactions.

Conclusion

This guide demonstrates that the reactivity of substituted benzaldehydes is a predictable and controllable function of the electronic nature of their ring substituents. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzaldehyde and the bromo group in this compound, enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions. Conversely, electron-donating groups like hydroxyl, methoxy, and methyl groups deactivate the carbonyl group towards nucleophiles. A thorough understanding of these structure-activity relationships is essential for researchers to rationally design synthetic pathways and develop novel molecules with desired chemical and biological properties.

References

- A Comparative Guide to the Reactivity of Substituted Benzaldehydes - Benchchem.

- Physical and chemical properties of 4-Nitrobenzaldehyde - Benchchem.

- Salicylic aldehyde (CAS N° 90-02-8) - ScenTree.

- Vanillin (CAS N° 121-33-5) - ScenTree.

- Salicylaldehyde - Wikipedia.

- 4-Nitrobenzaldehyde | 555-16-8 - ChemicalBook.

- Vanillin.

- Salicylaldehyde | C7H6O2 | CID 6998 - PubChem - NIH.

- Salicylaldehyde | 90-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC).

- 90-02-8(Salicylaldehyde) Product Description - ChemicalBook.

- 4-Nitrobenzaldehyde - Wikipedia.

- 4-Nitrobenzaldehyde - Santa Cruz Biotechnology.

- What are vanillin properties, uses and production processes? - China Chemical Manufacturer.

- 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem.

- A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers - Benchchem.

- Vanillin | C8H8O3 | CID 1183 - PubChem - NIH.

- New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid c

- Vanillin (CAS N° 121-33-5) - ScenTree.

- How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole - Quora.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- 3.

- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.

- Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry - ACS Public

- Organic! Benzaldehyde is less reactive than propanal towards nucleophilic addition reaction. | Wyzant Ask An Expert.

- 5-Bromo-2-methoxy-4-methylbenzaldehyde | C9H9BrO2 | CID 65440854 - PubChem.

- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology - Benchchem.

- How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? : r/chemhelp - Reddit.

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Public

- Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1) - Cheméo.

- AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14.

- 5-Bromo-2-hydroxy-m-anisaldehyde - SpectraBase.

- (PDF)

- Supporting Information for - The Royal Society of Chemistry.

- US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google P

- Schiff base formation for benzaldehyde.

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC.

- Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PMC.

- A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers - Benchchem.

- Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complex

- Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC.

- Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchG

- 4-methylbenzaldehyde spectroscopic d

- Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.

- An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-hydroxybenzaldehyde - Benchchem.

- A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde - Benchchem.

- Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook.

- Benzaldehyde, 5-bromo-2-hydroxy- - the NIST WebBook.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Nitrobenzaldehyde | 555-16-8 [amp.chemicalbook.com]

- 9. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. 4-Nitrobenzaldehyde | C7H5NO3 | CID 541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ScenTree - Salicylic aldehyde (CAS N° 90-02-8) [scentree.co]

- 14. Salicylaldehyde - Wikipedia [en.wikipedia.org]

- 15. ojs.wiserpub.com [ojs.wiserpub.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Technical Comparison: Spectroscopic Profiling of 5-Bromo-2-hydroxy-4-methylbenzaldehyde vs. Precursor Matrices

Executive Summary

5-Bromo-2-hydroxy-4-methylbenzaldehyde (CAS: 311318-63-5) is a critical intermediate in the synthesis of Schiff base ligands, pharmaceuticals, and coordination complexes. Its structural integrity is defined by the precise electrophilic bromination of its precursor, 2-hydroxy-4-methylbenzaldehyde (4-methylsalicylaldehyde).

This guide provides a technical comparison of the target molecule against its precursor, focusing on spectroscopic differentiators required for Quality Control (QC) and structural validation. It details the synthetic pathway, experimental protocols, and the specific spectral shifts (NMR, IR) that confirm the successful addition of the bromine atom at the C5 position.

Synthetic Pathway & Mechanism

The synthesis involves the regioselective bromination of 2-hydroxy-4-methylbenzaldehyde. The presence of the hydroxyl group (activator, ortho, para-director) and the methyl group (weak activator) directs the incoming electrophile (

reaction-workflow

Caption: Step-wise synthetic workflow for the regioselective bromination of 4-methylsalicylaldehyde.

Experimental Protocol: Synthesis & Isolation

Note: This protocol is adapted from standard methodologies for halogenating substituted salicylaldehydes.

Materials

-

Precursor: 2-Hydroxy-4-methylbenzaldehyde (1.0 eq)

-

Reagent: Bromine (

) (1.05 eq) -

Solvent: Glacial Acetic Acid (AcOH)

-

Quench: Saturated Sodium Bisulfite (

) solution

Step-by-Step Methodology

-

Dissolution: Dissolve 2-hydroxy-4-methylbenzaldehyde in glacial acetic acid (5 mL per gram of precursor) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Submerge the flask in an ice-salt bath to maintain a temperature of 0–5°C. Critical: Low temperature prevents over-bromination or oxidation of the aldehyde.

-

Bromination: Prepare a solution of Bromine in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30–45 minutes.

-

Observation: The solution will transition from pale yellow to a deep orange-red.

-

-

Reaction: Allow the mixture to stir at room temperature for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Quenching: Pour the reaction mixture into crushed ice containing sodium bisulfite (to neutralize excess bromine).

-

Isolation: A solid precipitate should form. Filter the solid under vacuum.

-

Purification: Recrystallize from hot ethanol or an ethanol/water mixture to yield pale yellow needles.

Spectroscopic Comparison (QC Data)

The following table highlights the critical data points used to distinguish the unreacted precursor from the brominated target.

Table 1: Comparative Spectroscopic Data

| Feature | Precursor (2-Hydroxy-4-methylbenzaldehyde) | Target (this compound) | Diagnostic Change |

| Molecular Weight | 136.15 g/mol | 215.04 g/mol | +79 amu (Br isotope pattern M/M+2) |

| Appearance | White to pale yellow solid | Yellow crystalline solid | Intensification of color |

| Melting Point | 60–61°C | > 100°C (Typical for halo-derivatives) | Significant increase |

| H-3 (s), H-5 (d), H-6 (d) | H-3 (s), H-6 (s) | Loss of coupling (d | |

| IR ( | Absent | 500–700 cm | Appearance of new band |

| IR ( | ~1650–1660 cm | ~1640–1655 cm | Slight shift (Electronic effect) |

Deep Dive: Spectral Analysis & Validation

A. Proton NMR ( H NMR)

The most definitive confirmation of the structure comes from the splitting patterns in the aromatic region.

-

Precursor Profile:

-

The precursor possesses protons at positions 3, 5, and 6.

-

H-5 and H-6 are adjacent, resulting in a doublet splitting pattern (

Hz). -

H-3 is isolated between the hydroxyl and methyl groups, appearing as a singlet .

-

-

Target Profile (5-Bromo):

-

The Bromine atom replaces the proton at position 5.

-

H-5 is gone. Consequently, the coupling partner for H-6 is removed.

-

H-6 collapses from a doublet to a singlet .

-

H-3 remains a singlet .

-

Result: The aromatic region simplifies to two distinct singlets. This "Doublet-to-Singlet" transition is the primary QC pass/fail criteria.

-